2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride
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Overview
Description
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoindoline-1,3-dione core structure is significant in medicinal chemistry due to its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the amino and fluorophenyl groups . The reaction conditions often involve heating and the use of solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar biological activities.
Phthalimides: These compounds are structurally related and have applications in medicinal chemistry and industry.
Uniqueness
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets . This structural feature distinguishes it from other isoindoline derivatives and contributes to its specific pharmacological profile .
Properties
Molecular Formula |
C17H16ClFN2O2 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H15FN2O2.ClH/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;/h1-8,13H,9-10,19H2;1H |
InChI Key |
MTQPITVUQOQCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.Cl |
Origin of Product |
United States |
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